2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine
Overview
Description
“2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine” is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular weight of 521.62 . The compound is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C35H27N3O2/c1-5-14-24 (15-6-1)30-32 (26-18-9-3-10-19-26)39-34 (37-30)28-22-13-23-29 (36-28)35-38-31 (25-16-7-2-8-17-25)33 (40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32+,33+/m1/s1
. Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It has a molecular weight of 521.61 . The compound should be stored under an inert gas at temperatures between 2-8°C .Scientific Research Applications
Coordination Chemistry and Structural Diversity
Research in coordination chemistry has explored compounds with structural characteristics or functionalities akin to "2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine," focusing on their ability to form diverse metal complexes. These compounds, owing to their chiral and bridging ligand properties, contribute significantly to the structural diversity of metal complexes, including macrocycles, zigzags, helices, and repeated rhomboids. This structural diversity underpins their potential in catalysis, molecular recognition, and as building blocks for supramolecular architectures (Horikoshi & Mochida, 2006).
Environmental Health and Endocrine Disruption
Studies in environmental health have highlighted concerns regarding compounds like bisphenol A (BPA), which share some functional similarities with the research compound, particularly in terms of their involvement in endocrine disruption. Investigations into BPA's presence in the environment and its potential impacts on human health underscore the importance of understanding how similar compounds might interact with biological systems and affect hormonal balance. These concerns extend to the assessment of exposure risks, the understanding of pathways of action, and the implications for regulations and public health policies (Huang et al., 2012).
Safety And Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
(4R,5S)-2-[6-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYDLHVQRYQCDL-FYZVQMPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474352 | |
Record name | (4R,5S)-2-[6-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine | |
CAS RN |
497172-36-8 | |
Record name | (4R,5S)-2-[6-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.